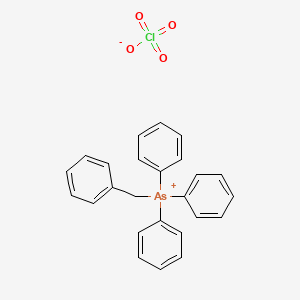
Benzyl(triphenyl)arsanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(triphenyl)arsanium perchlorate is an organoarsenic compound characterized by the presence of a benzyl group and three phenyl groups attached to an arsenic atom, with a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(triphenyl)arsanium perchlorate typically involves the reaction of triphenylarsine with benzyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with perchloric acid to obtain this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl(triphenyl)arsanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing species.
Reduction: Reduction reactions can convert the compound into lower oxidation state arsenic compounds.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various benzyl or phenyl derivatives.
Scientific Research Applications
Benzyl(triphenyl)arsanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research explores its use in developing new drugs, particularly for its potential anticancer properties.
Industry: It is investigated for its role in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism by which Benzyl(triphenyl)arsanium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can interfere with cellular processes by binding to specific sites, leading to changes in cellular function. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Triphenylarsine: Shares the triphenylarsine core but lacks the benzyl group.
Benzylarsine: Contains a benzyl group attached to arsenic but lacks the triphenyl groups.
Triphenylphosphine: Similar structure with phosphorus instead of arsenic.
Uniqueness: Benzyl(triphenyl)arsanium perchlorate is unique due to the combination of benzyl and triphenyl groups attached to arsenic, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
62173-47-1 |
|---|---|
Molecular Formula |
C25H22AsClO4 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
benzyl(triphenyl)arsanium;perchlorate |
InChI |
InChI=1S/C25H22As.ClHO4/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H,21H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ZFFSOHCREKPUOF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















